N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-32-24-16-22-12-14-28(18-23(22)17-25(24)33-2)34(30,31)15-13-27-26(29)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-11,16-17H,12-15,18H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNHLQNWJLLOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions, where a halogenated biphenyl derivative reacts with a boronic acid under palladium catalysis.
Introduction of the carboxamide group: This step involves the reaction of the biphenyl derivative with an amine or an amide coupling reagent.
Attachment of the sulfonyl-ethyl chain: This can be done through sulfonylation reactions, where a sulfonyl chloride reacts with an ethylamine derivative.
Formation of the dimethoxy-dihydroisoquinoline moiety: This step may involve the cyclization of a suitable precursor, followed by methoxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may bind to the active site of enzymes, blocking their activity.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways involved: The compound could affect pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Biphenylcarboxamide Derivatives
The biphenylcarboxamide moiety is a common feature in several pharmacologically active compounds. For example:
- Compound 4 (N-(4-Sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide): This analog replaces the sulfonamide-ethyl-isoquinoline group with a sulfamoylbenzyl substituent. While both compounds share the biphenylcarboxamide backbone, Compound 4 exhibits reduced CNS penetration due to higher polarity from the sulfamoyl group .
- VM-4 (2-(N-(2,6-Dimethylphenyl)-4'-methyl-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate) : VM-4 introduces a nitrate ester and methyl substituents, enhancing vasodilatory activity but sacrificing metabolic stability compared to the target compound’s sulfonamide linker .
Table 1: Physical and Spectral Comparison
6,7-Dimethoxy-3,4-Dihydroisoquinoline Derivatives
Compounds sharing the 6,7-dimethoxy-3,4-dihydroisoquinoline core but differing in substituents include:
- ACT-078573 : A dual orexin receptor antagonist with a trifluoromethylphenethyl group instead of the sulfonamide-ethyl-biphenylcarboxamide chain. ACT-078573 demonstrates high orexin receptor affinity (OX1R IC₅₀ = 1.3 nM) due to its trifluoromethyl group’s electronegativity, whereas the target compound’s sulfonamide linker may favor alternative targets like carbonic anhydrase .
- 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e): This analog lacks the biphenylcarboxamide chain, resulting in lower molecular weight (MW = 313.4 g/mol) and reduced steric bulk, which may improve solubility but decrease target specificity .
Sulfonamide-Linked Compounds
Sulfonamide groups are critical for binding to enzymes like carbonic anhydrase. For instance:
Key Research Findings
- Structural Optimization : The ethyl-sulfonamide linker in the target compound balances flexibility and rigidity, enabling interactions with both polar (sulfonamide) and hydrophobic (biphenyl) regions of enzyme active sites .
- Metabolic Stability : Unlike VM-4’s nitrate ester, the sulfonamide group in the target compound resists rapid hydrolysis, enhancing in vivo half-life .
- Target Specificity: The 6,7-dimethoxy-isoquinoline core differentiates the target compound from orexin receptor ligands like ACT-078573, which prioritize bulkier substituents for receptor binding .
Biological Activity
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure features a sulfonamide linkage and a biphenyl moiety, which are known to influence its pharmacological properties. The molecular formula is with a molecular weight of approximately 396.48 g/mol.
Research indicates that this compound may act as a P-glycoprotein (P-gp) modulator , enhancing the efficacy of chemotherapeutic agents like doxorubicin. P-glycoprotein is an ATP-dependent efflux pump that plays a crucial role in drug resistance in cancer cells.
Key Findings:
- In vitro Studies : In MDCK-MDR1 cells, the compound was shown to significantly enhance the cytotoxicity of doxorubicin. At an EC50 concentration of 10 nM, it demonstrated comparable potency to established P-gp inhibitors such as elacridar .
- Cell Viability Assays : The compound increased the intracellular accumulation of doxorubicin, indicating its potential as an effective P-gp inhibitor. The results showed a marked increase in lactate dehydrogenase (LDH) release, suggesting enhanced cytotoxicity associated with doxorubicin treatment .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity | Description |
|---|---|
| P-glycoprotein Inhibition | Enhances doxorubicin efficacy in resistant cancer cells (MDCK-MDR1) |
| Cytotoxicity | Induces significant LDH release indicating cell necrosis |
| Intracellular Accumulation | Increases accumulation of doxorubicin in resistant cells |
| Selectivity | Displays selectivity towards P-gp over MRP1 and BCRP transporters |
Case Study 1: Enhanced Chemotherapy Efficacy
In a study involving human adenocarcinoma colon cell lines (HT29/DX), the compound demonstrated low cytotoxicity when used alone but significantly increased the effectiveness of doxorubicin in resistant cell lines. This suggests that it may serve as an adjuvant therapy to overcome drug resistance in cancer treatment .
Case Study 2: Structure-Activity Relationship (SAR)
A series of derivatives based on the core structure were synthesized to evaluate their biological activity. Modifications at the biphenyl and sulfonamide positions led to variations in potency against P-glycoprotein, highlighting the importance of structural features in determining biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
